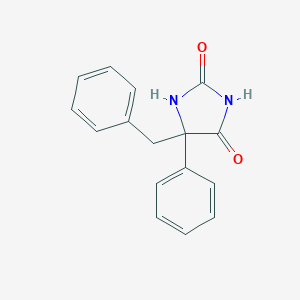

5-Benzyl-5-phenylimidazolidine-2,4-dione

Descripción

Contextualization of Imidazolidine-2,4-dione (Hydantoin) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

Imidazolidine-2,4-dione, commonly known as hydantoin (B18101), is a five-membered heterocyclic compound that is considered a "privileged scaffold" in the field of medicinal chemistry. chemicalbook.comnih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. nih.govekb.eg

The value of the hydantoin core lies in its unique structural features. It possesses two carbonyl groups and two nitrogen atoms within its five-membered ring, providing sites for hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to biological receptors. nih.govnih.gov Furthermore, the scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. nih.gov

The synthetic accessibility of the hydantoin ring through established chemical reactions further enhances its appeal in drug discovery programs. nih.gov This versatility has led to the development of several clinically important drugs, including:

Phenytoin (B1677684): An anticonvulsant used in the treatment of epilepsy.

Nitrofurantoin: An antibiotic used for urinary tract infections. nih.gov

Enzalutamide: A nonsteroidal antiandrogen for the treatment of prostate cancer. nih.govnih.gov

The broad spectrum of biological activities exhibited by hydantoin derivatives—spanning from anticonvulsant and antiarrhythmic to anticancer, antimicrobial, and anti-inflammatory effects—solidifies its status as a truly privileged and enduring scaffold in the quest for new medicines. ekb.egwisdomlib.org

Significance of 5,5-Disubstituted Hydantoin Derivatives in Drug Discovery and Development

Among the various classes of hydantoin derivatives, those with substitutions at the C-5 position have garnered the most significant attention, particularly 5,5-disubstituted analogues. The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin (Nirvanol) paved the way for the synthesis and investigation of numerous 5,5-disubstituted hydantoins, leading to the development of the landmark anti-epileptic drug, Phenytoin (5,5-diphenylhydantoin). nih.gov

The substituents at the C-5 position are critical determinants of the molecule's pharmacological activity. Structure-activity relationship (SAR) studies have shown that the nature of these groups profoundly influences the compound's interaction with biological targets, such as voltage-gated sodium channels in the case of anticonvulsants. nih.gov The presence of two substituents at this position creates a quaternary carbon center, which can introduce specific conformational constraints and steric bulk that are often essential for potent biological activity.

The therapeutic applications of 5,5-disubstituted hydantoins are extensive and continue to expand. Key areas of research include:

Anticonvulsant Activity: This remains the most prominent application, with ongoing efforts to synthesize novel derivatives with improved efficacy and safety profiles compared to established drugs like Phenytoin. nih.govnih.gov

Anticancer Activity: Researchers have explored 5,5-disubstituted hydantoins as potential anticancer agents, with some derivatives showing promising antiproliferative effects against various cancer cell lines. nih.govekb.eg

Anti-arrhythmic Properties: The ability of these compounds to modulate ion channels also makes them candidates for cardiovascular applications.

Antimicrobial and Anti-inflammatory Effects: The versatile scaffold has also been adapted to create derivatives with activity against microbial pathogens and inflammatory pathways. wisdomlib.org

The continued exploration of this class of compounds underscores its importance and potential for yielding new therapeutic agents for a variety of diseases.

Specific Research Focus on 5-Benzyl-5-phenylimidazolidine-2,4-dione and its Analogues

While the broader class of 5,5-disubstituted hydantoins is well-documented, specific research focusing solely on This compound is limited in publicly accessible scientific literature. However, its structure places it as a close analogue of the highly significant anticonvulsant, Phenytoin (5,5-diphenylhydantoin). The primary structural difference is the replacement of one of the phenyl groups at the C-5 position with a benzyl (B1604629) group.

This structural similarity suggests that the primary research interest in this compound would likely be in the field of neurology, particularly as a potential anticonvulsant. The investigation of such analogues is a common strategy in medicinal chemistry to understand the structure-activity relationships (SAR) of a drug class. By systematically altering the structure—in this case, by introducing a methylene (B1212753) (-CH2-) spacer between the C-5 carbon and one of the phenyl rings—researchers can probe the impact of size, flexibility, and conformation on binding to the target receptor, which for many anticonvulsant hydantoins is the voltage-gated sodium channel.

Research into closely related analogues provides insight into the potential properties of this compound. For instance, studies on various 5,5-disubstituted hydantoins have demonstrated that the nature of the aryl and alkyl groups at C-5 is critical for anticonvulsant activity.

| Compound | C-5 Substituent 1 | C-5 Substituent 2 | Primary Therapeutic Use/Activity |

|---|---|---|---|

| Phenytoin | Phenyl | Phenyl | Anticonvulsant (generalized tonic-clonic seizures) nih.gov |

| Mephenytoin | Ethyl | Phenyl | Anticonvulsant |

| Ethotoin | Ethyl | Phenyl | Anticonvulsant |

| 5-Benzyl-5-methylhydantoin | Benzyl | Methyl | Studied for potential biological activities, including anticonvulsant properties ontosight.aimdpi.com |

Furthermore, research has extended to modifying the hydantoin scaffold at other positions while retaining the core 5,5-diaryl structure. For example, the synthesis of 3-amino-5,5-diphenylhydantoin Schiff bases has been explored to develop new anticonvulsant agents, with some compounds showing potency comparable to Phenytoin in the maximal electroshock (MES) seizure test. nih.gov

| Compound Class | Modification Site | Investigated Biological Activity | Key Finding |

|---|---|---|---|

| 3-amino-5,5-diphenylhydantoin Schiff Bases | N-3 | Anticonvulsant nih.gov | Some derivatives showed high potency in the MES test, comparable to Phenytoin. nih.gov |

| 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives | C-2 (Carbonyl to Thiocarbonyl) | Anti-angiogenic / Antiproliferative nih.gov | DPTH, an analogue of Phenytoin, retards the cell cycle in vascular endothelial cells. nih.gov |

| 3-benzyl-5,5-diphenylhydantoins | N-3 | Antiproliferative, Antimicrobial researchgate.net | The 3-benzyl derivative showed significant antiproliferative effects against colon carcinoma cells. researchgate.net |

The investigation of this compound would be a logical step in the systematic exploration of the chemical space around Phenytoin. Such studies would aim to determine if the increased conformational flexibility of the benzyl group compared to a directly attached phenyl ring enhances or diminishes anticonvulsant activity, or potentially introduces novel pharmacological properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-benzyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLQPKUEVLGNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283091 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4927-43-9 | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Profiles of 5 Benzyl 5 Phenylimidazolidine 2,4 Dione and Imidazolidine 2,4 Dione Derivatives

Anticonvulsant and Antiepileptic Properties

Hydantoin (B18101) derivatives are a well-established class of pharmaceutical compounds with anticonvulsant properties. researchgate.netmdpi.com The prototypical example is Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), which has been a cornerstone in the treatment of epilepsy for decades. mdpi.comstenutz.eu Research has extended to other substituted imidazolidine-2,4-diones, revealing a common mechanistic thread related to the modulation of neuronal excitability.

A primary mechanism for the anticonvulsant effect of many imidazolidine-2,4-dione derivatives is their interaction with voltage-gated sodium channels. researchgate.net These channels are critical for the initiation and propagation of action potentials in neurons. researchgate.net During a seizure, neurons exhibit rapid, repetitive firing, a state that these drugs can selectively inhibit.

Phenytoin, for example, exerts its effect by blocking voltage-gated sodium channels in a use-dependent manner. This means it preferentially binds to and stabilizes the inactivated state of the channel, which is more prevalent during the high-frequency neuronal discharge characteristic of seizures. This action slows the rate of channel recovery and prevents the sustained, repetitive firing that underlies seizure activity.

Studies on other derivatives have shown similar, though sometimes weaker, interactions. For instance, in vitro binding studies on 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (compound 23) demonstrated weak inhibition of sodium and calcium channels. nih.gov The development of quantitative structure-activity relationship (QSAR) models for hydantoins binding to neuronal voltage-gated sodium channels further aids in understanding the structural features required for optimal binding and efficacy. researchgate.net

By modulating ion channels, imidazolidine-2,4-dione derivatives effectively inhibit neuronal excitability and the subsequent propagation of seizures. nih.gov Neuronal hyperexcitability is a hallmark of epilepsy, often resulting from an imbalance between excitatory and inhibitory signals, which can be caused by the dysfunction of ion channels like sodium (Na+), potassium (K+), and calcium (Ca2+). researchgate.netnih.gov

The use-dependent block of sodium channels by compounds like Phenytoin is crucial; it allows the drugs to quell pathological, high-frequency firing without significantly affecting normal, low-frequency neuronal transmission. This selective action reduces the spread of seizure activity from an epileptic focus to neighboring brain regions. nih.gov

Recent research has focused on creating hybrid compounds to achieve broader anticonvulsant activity. One promising derivative, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (compound 19), demonstrated significant efficacy in both the maximal electroshock (MES) and 6 Hz seizure models, suggesting a broad spectrum of activity. nih.gov Unlike Phenytoin, this compound was active in the 6 Hz test, which is designed to identify agents that can treat therapy-resistant seizures. nih.gov The detailed mechanism for this broader activity is still under investigation but highlights the potential for new derivatives to inhibit neuronal excitability through multiple pathways. nih.gov

| Compound Name | Animal Seizure Model | Efficacy (ED₅₀) | Source |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | Maximal Electroshock (MES) | 26.3 mg/kg | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | 6 Hz (32 mA) | 11.1 mg/kg | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) | 6 Hz (44 mA) | 40.9 mg/kg | nih.gov |

Anticancer Potential and Antitumor Mechanisms

Beyond their neurological applications, imidazolidine-2,4-dione derivatives have emerged as a promising class of compounds with significant anticancer potential. Their antitumor activity is attributed to several distinct mechanisms that target key cellular processes involved in cancer progression.

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.com Overexpression of certain HDACs is linked to cancer development, making them a key target for cancer therapy. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing apoptosis and inhibiting the proliferation of cancer cells. nih.gov

A series of 2,4-imidazolinedione derivatives have been developed as novel and selective inhibitors of HDAC6. nih.gov HDAC6 is a unique, primarily cytoplasmic HDAC that deacetylates proteins such as α-tubulin. nih.govmdpi.com Studies have shown that compounds with phenyl and substituted benzyl (B1604629) groups on the imidazolidine-2,4-dione core exhibit potent HDAC6 inhibitory activities. nih.gov For example, one of the most active compounds from a studied series, compound 10c, was found to increase the acetylation of α-tubulin without significantly affecting histone H3 acetylation, demonstrating its selectivity for HDAC6. nih.gov This selective inhibition is considered a promising strategy for developing anticancer agents with fewer side effects than pan-HDAC inhibitors. nih.gov

A key strategy in cancer treatment is to induce apoptosis (programmed cell death) in tumor cells. Imidazolidine-2,4-dione derivatives have been shown to effectively trigger this process. bohrium.comscispace.com The anticancer activity of these compounds is often linked to their ability to interfere with the cell cycle and activate apoptotic pathways. scispace.comnih.gov

For instance, a study on novel 5,5-diphenylimidazolidine-2,4-dione derivatives found that the lead compound (compound 16) induced caspase-dependent apoptosis. bohrium.com Similarly, research on an azaspiro hydantoin derivative (ASHD) revealed that it triggers apoptosis through the intrinsic, or mitochondrial, pathway. scispace.com This was evidenced by an altered ratio of BCL2/BAD proteins, loss of mitochondrial membrane potential, and activation of caspases 9 and 3. scispace.com Treatment with ASHD also led to a transient arrest of the cell cycle at the S and G2/M phases before the onset of apoptosis. scispace.com

Other related heterocyclic structures, such as thiazolidine-2,4-diones, have also been shown to suppress the proliferation of cancer cells by inducing morphological changes and DNA fragmentation, which are characteristic features of apoptosis. nih.gov The mechanism often involves the activation of multiple caspases following the release of cytochrome c from the mitochondria. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity | IC₅₀ Value | Source |

| (Z)-5-((5-chloro-1-(2-bromobenzyl)-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (3f) | MCF-7 (Breast) | Anti-proliferative | 4.4 μM | nih.gov |

| (Z)-5-((1-(4-cyanobenzyl)-5-methyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione (3j) | MCF-7 (Breast) | Anti-proliferative | 5.2 μM | nih.gov |

| 5,5-diphenylhydantoin derivative (16) | A549 (Lung) | Anticancer | 59 μM (average) | bohrium.com |

| HDAC6 Inhibitor (10c) | HL-60 (Leukemia) | Anti-proliferative | - | nih.gov |

| Azaspiro hydantoin derivative (ASHD) | K562 (Leukemia) | Cytotoxicity | - | scispace.com |

The mitotic spindle, composed of microtubules (polymers of tubulin), is essential for cell division, making it an attractive target for anticancer drugs. nih.gov Some imidazolidine-based compounds exert their effects by disrupting microtubule dynamics.

HDAC6 inhibition, as mentioned previously, leads to the hyperacetylation of α-tubulin, which can affect microtubule-dependent processes. nih.gov Furthermore, novel 2-aminoimidazoline (B100083) derivatives, such as OAT-449, have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents act similarly to vinca (B1221190) alkaloids by preventing the assembly of microtubules, which leads to a G2/M cell cycle arrest, the formation of abnormal mitotic spindles (mitotic catastrophe), and subsequent cell death. nih.gov

Another critical component of cell division is the kinesin spindle protein (KSP), which is responsible for separating spindle poles during mitosis. mdpi.com Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and cell death, making it a selective target for cancer therapy as it only affects dividing cells. mdpi.com While direct inhibition of KSP by 5-Benzyl-5-phenylimidazolidine-2,4-dione has not been explicitly detailed, the targeting of mitotic proteins represents a key mechanistic area for related heterocyclic anticancer agents. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Modulation

Imidazolidine-2,4-dione derivatives have been investigated for their potential as modulators of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy due to its role in cell proliferation and survival. nih.gov One study reported on a 5,5-diphenylimidazolidine-2,4-dione derivative that demonstrated promising growth inhibitory activity against several cancer cell lines, with the proposed mechanism being EGFR kinase inhibition. nih.gov Another derivative was found to inhibit the autophosphorylation of EGFR in the A549 lung cancer cell line with an IC₅₀ of 19 μM. nih.gov

Further research into a series of 5,5-diphenylhydantoin derivatives led to the identification of a compound, referred to as compound 16 in the study, which exhibited potent inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This compound showed an IC₅₀ value of 6.17 μM against EGFR. nih.gov The development of such dual inhibitors is a significant strategy in anticancer drug discovery, as it can target multiple pathways involved in tumor growth and angiogenesis. researchgate.net Molecular docking simulations have been employed to understand the binding interactions of these derivatives within the active site of EGFR, aiding in the rational design of more potent inhibitors. nih.gov

Activity Against Specific Cancer Cell Lines

The imidazolidine-2,4-dione scaffold is a versatile structure that has demonstrated a wide range of pharmacological effects, including significant anticancer activity. nih.gov Derivatives have been evaluated against numerous human cancer cell lines, showing promising cytotoxic effects.

For instance, a series of 5,5-diphenylhydantoin derivatives containing benzylidene or isatin (B1672199) moieties were synthesized and tested against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines. nih.gov Several of these compounds exhibited potent anticancer activity, with one in particular showing IC₅₀ values of 6.17 μM and 0.09 μM against EGFR and VEGFR2, respectively. nih.gov Another study highlighted a 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione derivative that was highly active against the MCF-7 breast cancer cell line, with a reported LD₅₀ of 20.4 μg/mL. scialert.netdoi.org

Furthermore, imidazolidine-2,4-dione derivatives have been designed as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov One such derivative demonstrated better growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines compared to a known lead compound. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione derivative | A549 (Lung) | Inhibited EGFR autophosphorylation (IC₅₀: 19 μM) | nih.gov |

| 5,5-diphenylhydantoin-isatin conjugate | HeLa (Cervical), A549 (Lung), MDA-MB-231 (Breast) | Potent anticancer activity (Average IC₅₀: 59 μM) | nih.gov |

| Piperidinyl-imidazolidine-2,4-dione | MCF-7 (Breast) | Highly active (LD₅₀: 20.4 μg/mL) | scialert.netdoi.org |

| Bcl-2 Inhibitor Derivative | K562 (Leukemia), PC-3 (Prostate) | Potent growth inhibitory effects | nih.gov |

Antimicrobial and Antiviral Activities

Antibacterial Efficacy Against Pathogenic Microorganisms

Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogenic microorganisms. Studies have shown that their efficacy is influenced by the specific chemical structure of the derivative, its concentration, and the type of microorganism being targeted. researchgate.netceon.rs

In one study, a series of twenty-two different imidazolidine-2,4-dione derivatives were tested against 15 strains of bacteria. The compounds generally exerted moderate antibacterial activity. researchgate.netceon.rs It was noted that fused bicyclic hydantoin derivatives exhibited the highest inhibitory activity among the tested compounds. researchgate.netceon.rs Another study focused on novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors in Pseudomonas aeruginosa. Certain compounds showed complete inhibition of the protease enzyme and almost complete inhibition of hemolysin production at sub-inhibitory concentrations. nih.gov Additionally, hybrid molecules incorporating the 5,5-diphenyl-imidazolidine-2,4-dione moiety have demonstrated potent activity, particularly against Escherichia coli. researchgate.net

| Derivative Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Fused Bicyclic Hydantoins | Various bacterial strains | Highest inhibitory activity among tested derivatives | researchgate.netceon.rs |

| Imidazolidine-2,4-diones | Pseudomonas aeruginosa | Complete inhibition of protease enzyme | nih.gov |

| Hybrid 5,5-diphenyl-imidazolidine-2,4-diones | Escherichia coli | Potent antibacterial activity | researchgate.net |

Antifungal Spectrum and Potency

The antifungal potential of imidazolidine-2,4-dione derivatives has also been an area of investigation. Research indicates that while some derivatives possess antifungal properties, the activity is often less pronounced than their antibacterial effects. A comprehensive study of various hydantoin derivatives revealed weak antifungal activity against four strains of yeast. researchgate.netceon.rs

However, specific structural modifications can enhance antifungal potency. For example, certain imidazole (B134444) derivatives containing a 2,4-dienone motif exhibited strong, broad-spectrum inhibitory effects against Candida spp., including fluconazole-resistant isolates of C. albicans, with MIC values of 8 µg/mL. nih.gov The synthesis of 5,5-diphenylimidazolidine-2,4-dione (Phenytoin) and its subsequent testing against plant pathogens like Macrophomina Spp. and Aspergillus niger showed that inhibition of fungal growth could be achieved at specific concentrations. bepls.com These findings suggest that the imidazolidine-2,4-dione scaffold can be a starting point for the development of novel antifungal agents. researchgate.net

Mechanisms of Antiviral Action (e.g., Inhibition of Viral Replication and Morphogenesis)

Imidazolidinones and imidazolidine-2,4-diones are recognized as important classes of heterocyclic compounds with potent activities against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.govdntb.gov.ua

The mechanisms of antiviral action are diverse and target-specific:

HIV: Imidazolidinone derivatives have been reported to inhibit HIV aspartic protease activity and also function as CCR5 co-receptor antagonists, which interferes with viral entry into host cells. nih.gov

HCV and Dengue Virus: These compounds can inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus, both of which are crucial for viral replication. nih.gov

Enterovirus: Pyridyl-imidazolidinones have shown specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1. This action inhibits viral adsorption to host cells and/or the uncoating of viral RNA. nih.gov

HCV Assembly: A novel fused bicyclic derivative of pyrrolidine (B122466) and imidazolidinone was identified as a potent anti-HCV agent. Mechanistic studies suggested that this compound does not inhibit HCV genomic RNA replication but may instead inhibit the assembly of new virus particles by targeting host functions. researchgate.net

Antidiabetic Applications and Metabolic Regulatory Effects

The imidazolidine-2,4-dione (hydantoin) structure is a key pharmacophore in compounds with hypoglycemic activity. researchgate.net Research has explored their potential in managing type 2 diabetes through various mechanisms.

One primary target for antidiabetic drugs is protein tyrosine phosphatase-1B (PTP1B), a negative regulator in both insulin (B600854) and leptin signaling pathways. A series of imidazolidine-2,4-dione derivatives were designed and synthesized as selective inhibitors of PTP1B. nih.gov Identifying selective inhibitors is crucial, and molecular dynamics simulations have been used to understand the binding modes of these compounds with PTP1B, paving the way for the development of effective new treatments for diabetes. nih.gov

Additionally, the structurally related thiazolidinedione (TZD) class of compounds, which also features a five-membered heterocyclic ring, is well-known for its antidiabetic properties. nih.gov TZDs improve glycemic control by increasing insulin sensitivity, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov While distinct from imidazolidine-2,4-diones, the research on TZDs provides a valuable framework for understanding how similar heterocyclic scaffolds can be optimized for metabolic regulation. For example, N-arylsulfonyl derivatives of imidazolidine-2,4-dione have demonstrated effective reduction of blood glucose levels in animal models, comparable to the standard drug glipizide. researchgate.net

Role in Enhancing Insulin Sensitivity

Imidazolidine-2,4-dione derivatives have been explored as potential agents for the management of type 2 diabetes due to their hypoglycemic effects. asianpubs.orgresearchgate.net Research into this area is partly driven by the success of the thiazolidinedione (TZD) class of antidiabetic drugs, which improve insulin sensitivity. asianpubs.orgmdpi.com In an effort to discover non-thiazolidinedione antidiabetic drugs and mitigate potential side effects associated with the TZD scaffold, researchers have turned to bioisosterism, replacing the thiazolidine-2,4-dione ring with an imidazolidine-2,4-dione ring. asianpubs.org

Studies have involved the synthesis of novel series of imidazolidine-2,4-dione derivatives to evaluate their potential as antidiabetic agents. asianpubs.org For instance, a series of 3-arylsulfonylimidazolidine-2,4-diones were synthesized and evaluated in an alloxanized diabetic rat model. researchgate.net Several of these compounds demonstrated significant hypoglycemic activity, with some showing efficacy comparable to or even exceeding that of the standard drug, glipizide. researchgate.net

Table 1: Hypoglycemic Activity of Selected 3-Arylsulfonylimidazolidine-2,4-dione Derivatives

| Compound | Reduction in Blood Glucose Level (mg/dL) after 5 hours | Standard Drug (Glipizide) Reduction (mg/dL) |

|---|---|---|

| 2a | -286 ± 7 | -270 ± 8 |

| 2b | -268 ± 9 | -270 ± 8 |

Data sourced from in vivo studies on alloxanized diabetic rats. researchgate.net

These findings suggest that the imidazolidine-2,4-dione framework is a promising starting point for the development of new agents that enhance insulin sensitivity and lower blood glucose levels. asianpubs.orgresearchgate.net

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov It is a primary therapeutic target for improving insulin resistance, as its activation modulates the expression of genes involved in glucose and lipid metabolism. nih.govnih.gov The thiazolidinedione (TZD) class of drugs, such as pioglitazone (B448) and rosiglitazone, function as potent PPAR-γ agonists, thereby enhancing insulin sensitivity. nih.govnih.govrcsb.org

Given the structural similarities and bioisosteric relationship between thiazolidinediones and imidazolidine-2,4-diones, the latter have been investigated as potential PPAR-γ agonists. asianpubs.orgmdpi.com The activation of PPAR-γ by an agonist ligand initiates a cascade of events: the receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes that improve glucose uptake and utilization. nih.govfrontiersin.org

The development of imidazolidine-2,4-dione derivatives as PPAR-γ agonists aims to retain the therapeutic benefits seen with TZDs while potentially offering a different safety profile. asianpubs.orgnih.gov The goal is to create compounds that can effectively bind to and activate the PPAR-γ receptor, making them candidates for new antidiabetic therapies. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the imidazolidine-2,4-dione (hydantoin) and related structures have demonstrated significant anti-inflammatory and immunomodulatory activities. nih.govresearchgate.net These properties have been substantiated in various preclinical models of inflammation.

Hybrid molecules incorporating both indole (B1671886) and imidazolidine (B613845) nuclei have been specifically evaluated for these effects. nih.gov Studies using air pouch and carrageenan-induced peritonitis models revealed that certain indole-imidazolidine derivatives could reduce leukocyte migration and decrease the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net This suggests that these compounds can modulate the immune system to produce an anti-inflammatory response. nih.gov

Table 2: Anti-inflammatory Activity of Indole-Imidazolidine Derivatives

| Compound | Inflammatory Model | Key Findings |

|---|---|---|

| LPSF/NN-52 | Air Pouch & Peritonitis | Reduction in leukocyte migration; Decreased release of TNF-α and IL-1β. nih.govresearchgate.net |

| LPSF/NN-56 | Air Pouch & Peritonitis | Reduction in leukocyte migration; Decreased release of TNF-α and IL-1β. nih.govresearchgate.net |

The mechanism behind these effects likely involves the modulation of inflammatory pathways and the suppression of key inflammatory mediators. nih.gov The development of new drugs for chronic inflammation is of high interest, and the imidazolidine-2,4-dione scaffold represents a promising chemical starting point. nih.govresearchgate.net

Other Therapeutic Activities

Antiarrhythmic Properties

The hydantoin structure is a core component of several compounds with established anticonvulsant and antiarrhythmic properties. mdpi.comresearchgate.net Research has been directed towards synthesizing and evaluating new derivatives of imidazolidine-2,4-dione for their potential as antiarrhythmic agents. nih.govnih.gov

Various studies have demonstrated the efficacy of these derivatives in animal models of chemically induced arrhythmia. nih.govnih.gov For example, basic amide derivatives of imidazolidine-2,4-dione have shown activity against arrhythmias induced by chloroform (B151607) or barium chloride. nih.gov In another study, 5-arylidene imidazolidine-2,4-dione derivatives were tested in a rat model of coronary artery ligation-reperfusion, with the most active compound showing properties characteristic of Class Ia antiarrhythmic drugs. nih.gov Furthermore, a series of phenylpiperazine derivatives of hydantoin were investigated, revealing a significant correlation between their affinity for α1-adrenoceptors and their antiarrhythmic activity in an adrenaline-induced arrhythmia model. nih.gov

Muscle Relaxant Properties

Certain derivatives of 2,4-imidazolidinedione have been synthesized and evaluated for their potential as skeletal muscle relaxants. nih.gov In a comparative study, a series of these compounds, including 5-hydroxy substitution products, were tested for activity. nih.gov

The evaluation of these analogues was conducted through both in vivo and in vitro methods. nih.gov The rotarod test, a standard method for assessing motor coordination and muscle relaxation effects in mice, has been used to characterize the psychopharmacological properties of hydantoin derivatives. mdpi.com While many synthesized analogues showed activity with intravenous administration, their efficacy varied. nih.gov The research indicates that the imidazolidine-2,4-dione scaffold can be modified to produce compounds with muscle relaxant properties, although achieving an efficacy comparable to established drugs like dantrolene (B1669809) remains a key challenge. nih.gov

Antischistosomal Efficacy

Imidazolidine derivatives have emerged as promising candidates in the search for new drugs to treat schistosomiasis, a major parasitic disease. nih.govnih.gov The need for new schistosomicidal agents is driven by the emergence of Schistosoma strains with reduced susceptibility to the current standard treatment, praziquantel. nih.govnih.gov

In vitro studies have shown that various imidazolidinic derivatives are effective against adult Schistosoma mansoni worms. nih.govscielo.br Specific compounds have demonstrated high efficacy, causing 100% mortality of the parasites within 24 to 72 hours of contact at micromolar concentrations. nih.govscielo.br For example, the derivative 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (PT5) killed 100% of worms at a concentration of 58 µM after 24 hours and caused significant damage to the worm's surface tegument. nih.gov Another derivative, LPSF/PTS23, also caused 100% mortality after 24 hours at a concentration of 20 µM. scielo.br These findings highlight the potential of the imidazolidine scaffold in developing new and effective treatments for schistosomiasis. nih.govresearchgate.net

Table 3: In Vitro Schistosomicidal Activity of Imidazolidine Derivatives against S. mansoni

| Compound | Concentration | Time to 100% Mortality | Observations |

|---|---|---|---|

| PT5 | 58 µM | 24 hours | Alterations in tegument surface, bubble formation, peeling. nih.gov |

| LPSF/PTS10 | 20 µM | 72 hours | Lethality against adult worms. scielo.br |

| LPSF/PTS23 | 20 µM | 24 hours | Lethality against adult worms. scielo.br |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides, most notably the endocannabinoid anandamide. The inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Research into the FAAH inhibitory potential of imidazolidine-2,4-dione derivatives has identified this chemical scaffold as a promising template for the development of novel FAAH inhibitors. A notable study evaluated a series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives for their ability to inhibit FAAH. nih.gov This research provided valuable insights into the structure-activity relationships (SAR) of these compounds.

Within this study, a series of 3-substituted 5,5'-diphenylimidazolidine-2,4-diones were synthesized and assessed for their FAAH inhibitory activity. nih.gov The findings indicated that the nature of the substituent at the N-3 position of the imidazolidine-2,4-dione ring plays a crucial role in determining the compound's potency as an FAAH inhibitor.

For instance, the introduction of an alkyl chain at the N-3 position was found to confer FAAH inhibitory activity. The length of this alkyl chain appears to influence the potency. One of the derivatives, 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione, demonstrated a pIC50 value of 5.12. nih.gov The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), and a higher value indicates greater potency.

It is noteworthy that some of these 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives had been previously investigated as CB1 cannabinoid receptor ligands. nih.gov However, the study demonstrated that appropriate substitutions on the imidazolidine-2,4-dione template could yield compounds with significant FAAH inhibitory activity and a lack of affinity for cannabinoid receptors, highlighting the potential for developing selective FAAH inhibitors from this chemical class. nih.gov

While no specific FAAH inhibition data for this compound was found in the reviewed literature, the research on 5,5'-diphenylimidazolidine-2,4-dione derivatives provides a foundational understanding of how this structural class interacts with the FAAH enzyme. The presence of two phenyl groups at the C-5 position appears to be a key feature for activity, and modifications at the N-3 position can modulate this activity. Further research would be necessary to determine the specific FAAH inhibitory potential of this compound and to fully elucidate the SAR of this particular substitution pattern.

The table below summarizes the FAAH inhibitory data for a representative 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivative from the aforementioned study. nih.gov

Table of FAAH Inhibitory Activity for a 3-Substituted 5,5'-Diphenylimidazolidine-2,4-dione Derivative

| Compound Name | N-3 Substituent | pIC50 |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | Heptyl | 5.12 |

Structure Activity Relationship Sar and Computational Investigations of 5 Benzyl 5 Phenylimidazolidine 2,4 Dione

Delineation of Key Structural Determinants for Biological Activity

The biological activity of 5-Benzyl-5-phenylimidazolidine-2,4-dione is highly dependent on the nature and orientation of substituents around its core heterocyclic structure. Key determinants of its pharmacological profile include the substituents at the 5-position, modifications at the nitrogen atoms, stereochemistry, and alterations to the imidazolidine-2,4-dione ring itself.

The substituents at the C-5 position of the imidazolidine-2,4-dione ring are crucial for the biological activity of this class of compounds. For anticonvulsant activity, the presence of at least one aromatic substituent at this position is generally considered essential. In the case of this compound, both a phenyl and a benzyl (B1604629) group occupy this position.

The phenyl group is a common feature in many anticonvulsant hydantoins, such as phenytoin (B1677684) (5,5-diphenylhydantoin), and is thought to contribute to the compound's ability to modulate voltage-gated sodium channels. The benzyl group, with its additional methylene (B1212753) linker, provides greater conformational flexibility. This flexibility can influence how the molecule interacts with its biological target. Studies on related hydantoin (B18101) analogs have shown that the geometry of the aromatic group relative to the hydantoin ring is a key factor for bioactivity. Biologically active hydantoins with a phenyl substituent tend to adopt a conformation where the phenyl ring is extended away from the hydantoin ring. scispace.com Conversely, some biologically inactive analogs with a benzyl substituent have been found to exist in a folded conformation, with the benzene (B151609) ring positioned over the hydantoin ring. scispace.com This suggests that the spatial orientation of the aromatic moieties is a critical determinant of pharmacological effect.

The following table summarizes the key substituents at the 5-position and their general influence on the activity of hydantoin derivatives.

| Substituent at C-5 | General Influence on Biological Activity |

| Phenyl | Often essential for significant anticonvulsant activity, likely involved in receptor binding. |

| Benzyl | Provides conformational flexibility, which can either enhance or diminish activity depending on the adopted conformation. |

| Alkyl | Generally less potent than aromatic substituents for anticonvulsant activity. |

| Spirocyclic systems | Can lead to potent and selective receptor ligands, with the fused ring system playing a role in stabilizing the ligand-receptor complex. nih.gov |

Modification of the nitrogen atoms at positions 1 and 3 of the imidazolidine-2,4-dione ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of this compound derivatives. The hydrogen atoms on these nitrogens can act as hydrogen bond donors, which may be important for receptor interactions.

Substitution at the N-1 and N-3 positions can influence factors such as solubility, metabolism, and receptor affinity. For instance, the introduction of small alkyl groups, such as methoxymethyl groups, at these positions in related hydantoins has been shown to maintain or, in some cases, slightly decrease anticonvulsant activity against maximal electroshock seizures. nih.gov However, such substitutions can alter the spectrum of activity, for example, by introducing efficacy against pentylenetetrazole-induced seizures. nih.gov

The introduction of larger substituents, such as an arylpiperazinylpropyl moiety, can dramatically change the pharmacological profile, leading to compounds with high affinity for serotonin (B10506) receptors. nih.gov This highlights the significant role of N-substitutions in directing the biological activity of the hydantoin scaffold towards different molecular targets. The table below illustrates the effects of various N-substitutions on the pharmacological properties of imidazolidine-2,4-dione derivatives.

| Position of Substitution | Type of Substituent | Impact on Receptor Binding and Efficacy |

| N-1 | Alkyl, Aryl | Can modulate activity and selectivity. |

| N-3 | Alkyl, Aryl | Can alter the spectrum of activity and introduce new pharmacological properties. |

| N-1 and N-3 | Bis-alkoxymethyl | Can maintain anticonvulsant activity while potentially altering the side-effect profile. nih.gov |

| N-1 or N-3 | Arylpiperazinylpropyl | Can shift activity towards G-protein coupled receptors, such as serotonin receptors. nih.gov |

The C-5 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, pharmacokinetic profiles, and toxicities. semanticscholar.org This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

While specific studies on the pharmacological profiles of the individual enantiomers of this compound are not extensively reported in the reviewed literature, research on related chiral hydantoins underscores the importance of stereochemistry. For example, the major metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), exists as enantiomers. In-vivo and in-vitro studies have shown that the (R)-enantiomer of p-HPPH selectively stimulates fibroblast growth, suggesting it is the more toxic metabolite with respect to gingival hyperplasia, a known side effect of phenytoin. nih.gov This demonstrates that even subtle differences in the spatial arrangement of substituents can lead to significant differences in biological effects.

Alterations to the core imidazolidine-2,4-dione ring structure, including isosteric replacements, can have a profound impact on the biological activity of this class of compounds. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. The concept of bioisosterism involves replacing a part of a molecule with an isostere to improve its biological properties.

Studies have explored the effects of various modifications to the hydantoin ring on anticonvulsant activity. nih.gov For example, modifications that alter the hydrogen-bonding capacity of the ring, such as the conversion of one of the carbonyl groups to a methylene group (to form a 2-imidazolone), can significantly affect activity. In some cases, these modifications can lead to compounds with enhanced potency. nih.gov

A common isosteric replacement for the imidazolidine-2,4-dione ring is the thiazolidine-2,4-dione ring, where one of the nitrogen atoms is replaced by a sulfur atom. This modification has been explored in the context of various biological targets. Another example of isosteric replacement is the use of a tetrazole ring to mimic a carboxylic acid group, which can alter the acidity and binding properties of a molecule. conicet.gov.ar The table below provides examples of ring modifications and isosteric replacements and their potential effects.

| Original Moiety | Isosteric Replacement/Modification | Potential Impact on Biological Activity |

| Imidazolidine-2,4-dione | Thiazolidine-2,4-dione | Can lead to a different spectrum of biological activities. |

| Carbonyl group (C=O) | Methylene group (CH2) | Alters hydrogen bonding capacity and can enhance potency. nih.gov |

| Imidazolidine-2,4-dione | 2-Imidazolone | Can result in compounds with pronounced anticonvulsant activity. nih.gov |

| Imidazolidine-2,4-dione | Open-chain amino acid derivatives | Can retain anticonvulsant activity, suggesting the intact ring is not always necessary. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for activity.

While specific QSAR models for this compound were not found in the reviewed literature, numerous QSAR studies have been conducted on broader classes of hydantoin derivatives with anticonvulsant activity. These studies provide a framework for understanding the types of molecular descriptors that are important for the activity of this class of compounds and the methodologies used to develop and validate predictive models.

The general process for developing a QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule to represent their structural, electronic, and physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For anticonvulsant hydantoins, QSAR models have been developed using a variety of descriptors, including topological, geometric, electronic, and thermodynamic properties. These models have shown that a combination of descriptors is often necessary to accurately predict activity. The validation of these models is crucial and typically involves assessing their performance on an external test set of compounds that were not used in the model-building process. The statistical parameters in the following table are commonly used to evaluate the quality of QSAR models.

| Statistical Parameter | Description | Desired Value |

| R² (Coefficient of Determination) | A measure of how well the model fits the training set data. | Close to 1 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability for the training set, determined by internal validation. | > 0.5 |

| R²_pred (Predictive R² for external test set) | A measure of the model's predictive ability for an external test set of compounds. | > 0.6 |

Identification of Molecular Descriptors Correlating with Specific Biological Activities

The correlation of molecular descriptors with biological activity is a cornerstone of quantitative structure-activity relationship (QSAR) studies. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its lipophilicity, electronic properties, and size. For a series of related compounds, variations in these descriptors can be mathematically linked to changes in their biological potency.

While specific QSAR models for this compound were not found, studies on related hydantoin series have identified key parameters. For instance, research on a series of phenylmethylenehydantoins identified the partition coefficient (log P) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as critical parameters for their anticonvulsant activity. nih.gov This suggests that lipophilicity and the ability to accept electrons are important factors governing the activity in that class of compounds. nih.gov For new derivatives of 5,5-diphenylhydantoin (Phenytoin), physicochemical parameters like Log P values are often investigated to predict their potential to cross the blood-brain barrier for CNS activity. niscpr.res.in

Below is a table of common molecular descriptors and their significance in drug design.

| Descriptor Category | Example Descriptors | Significance in Biological Activity |

| Lipophilicity | Log P, Log D | Governs membrane permeability, solubility, and binding to hydrophobic pockets in target proteins. |

| Electronic | LUMO/HOMO energies, Dipole Moment, Partial Charges | Relates to the molecule's reactivity, ability to participate in electrostatic interactions, and hydrogen bonding. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Influences how the molecule fits into a receptor's binding site and its overall size and shape. |

| Structural | Number of Hydrogen Bond Donors/Acceptors, Rotatable Bonds | Determines the potential for specific interactions with a biological target and the molecule's conformational flexibility. |

Molecular Modeling and Simulation Approaches

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. nih.gov This method estimates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor. nih.gov

Specific molecular docking studies for this compound are not prominently available. However, this methodology has been extensively applied to its structural analog, 5,5-diphenylhydantoin (Phenytoin), and its derivatives. For example, novel Schiff bases of 5,5′-diphenylhydantoin were docked into opioid receptors to investigate their mechanism of anticonvulsant activity, suggesting a different target than the voltage-gated sodium channels typically associated with Phenytoin. mdpi.com In another study, N-alkylated derivatives of Phenytoin were docked against cholesterol oxidase, with one derivative showing a high binding affinity of -10.97 kcal/mol, indicating a strong potential interaction. nih.gov These studies illustrate how docking can be used to predict binding modes and prioritize compounds for further testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed insight into the movement of atoms and molecules over time. nih.gov By simulating the behavior of a ligand-protein complex in a biologically relevant environment (e.g., in water), MD can assess the stability of the binding pose predicted by docking, analyze conformational changes in both the ligand and the target, and characterize the dynamics of their interactions. nih.gov

While no specific MD simulation results were found for this compound, such studies are crucial for validating computational predictions for related compounds. For instance, long-term MD simulations were performed on N-alkylated Phenytoin derivatives complexed with cholesterol oxidase to study the dynamic behavior and stability of the docked poses. nih.gov Similarly, MD simulations are used to understand the stability and interaction dynamics of newly designed inhibitors targeting other enzymes. nih.gov

The table below summarizes key analyses from a typical MD simulation.

| Analysis Type | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | Assesses the overall stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Identifies flexible or rigid regions of the protein, which can be important for ligand binding and protein function. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. | Determines the persistence of key interactions and their contribution to binding affinity and specificity. |

Pharmacophore Modeling for Rational Drug Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These models typically include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov They can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. nih.gov

Pharmacophore modeling is a powerful tool in rational drug design, used for virtual screening of compound libraries to find new active molecules. sci-hub.seresearchgate.net Although a specific pharmacophore model developed for this compound was not identified, the general approach has been applied to design novel hydantoin derivatives. For example, rational design and molecular modeling were used to develop new 5-phenylhydantoin (B13835) derivatives as selective antagonists for the serotonin 5-HT7 receptor. nih.gov This process involves generating a library of virtual compounds, docking them, and using machine learning to assess their potential activity, guiding the synthesis of the most promising candidates. nih.gov

Advanced Analytical and Research Methodologies in the Study of 5 Benzyl 5 Phenylimidazolidine 2,4 Dione

X-ray Crystallography for Absolute Stereochemistry and Conformation

There are no published reports of the single-crystal X-ray diffraction analysis of 5-Benzyl-5-phenylimidazolidine-2,4-dione. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is unavailable.

In Vitro Pharmacological Assays

Cell Culture-Based Assays for Cytotoxicity, Proliferation, and Apoptosis:A search of pharmacological and toxicological literature did not yield any studies that have evaluated the effects of this specific compound in cell-based assays. Therefore, no data on its cytotoxicity (e.g., IC₅₀ values), or its impact on cell proliferation or apoptosis, can be provided.

Due to the absence of this essential research data, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline is not feasible.

Enzyme Inhibition Assays (e.g., HDAC, FAAH)

There is no available data from enzyme inhibition assays to characterize the activity of this compound against histone deacetylases (HDACs) or fatty acid amide hydrolase (FAAH).

Receptor Binding Assays (e.g., Ion Channels, Cannabinoid Receptors, PPAR-γ)

Specific receptor binding affinities and functional activities for this compound remain uncharacterized. No research findings were available from receptor binding assays assessing its interaction with ion channels, cannabinoid receptors, or peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Future Directions and Therapeutic Development Potential of 5 Benzyl 5 Phenylimidazolidine 2,4 Dione

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 5-Benzyl-5-phenylimidazolidine-2,4-dione will be pivotal in unlocking its full therapeutic potential. The hydantoin (B18101) core offers multiple sites for chemical modification, specifically at the N-1, N-3, and C-5 positions of the imidazolidine (B613845) ring. srrjournals.com Structure-activity relationship (SAR) studies on related hydantoin derivatives have demonstrated that even minor structural modifications can significantly impact biological activity. nih.goveurekaselect.com

Future synthetic strategies will likely focus on creating a library of analogues with diverse substitutions on the benzyl (B1604629) and phenyl rings at the C-5 position. Introducing various electron-donating or electron-withdrawing groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological targets. Furthermore, substitution at the N-1 and N-3 positions can be explored to enhance pharmacokinetic properties, such as solubility and metabolic stability. srrjournals.com

| Analogue | Modification | Potential Therapeutic Target | Rationale |

| 5-(4-fluorobenzyl)-5-phenylimidazolidine-2,4-dione | Introduction of a fluorine atom on the benzyl group | Kinases, Ion Channels | Fluorine substitution can enhance binding affinity and improve metabolic stability. |

| 5-Benzyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | Addition of a hydroxyl group to the phenyl ring | Hormone receptors, Enzymes | The hydroxyl group can act as a hydrogen bond donor, improving target engagement. |

| 1-Methyl-5-benzyl-5-phenylimidazolidine-2,4-dione | Methylation at the N-1 position | CNS targets | N-alkylation can alter solubility and ability to cross the blood-brain barrier. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is a paradigm shift in drug discovery, moving away from the traditional "one molecule, one target" approach. nih.gov Hydantoin derivatives are well-suited for the development of multi-target directed ligands (MTDLs) due to their ability to interact with a wide array of biological targets, including ion channels, enzymes, and receptors. ekb.egekb.eg

For this compound, future research should focus on systematically screening the compound and its rationally designed analogues against a broad panel of biological targets. This could reveal previously unknown activities and identify opportunities for developing MTDLs for complex multifactorial diseases like cancer and neurodegenerative disorders. For instance, a single analogue could be engineered to simultaneously inhibit a key enzyme in a cancer signaling pathway while also blocking a drug efflux pump, thereby overcoming multidrug resistance. ekb.eg

Development of Hybrid Molecules Incorporating the Imidazolidine-2,4-dione Core

Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design. mdpi.com This approach can lead to compounds with improved affinity, enhanced efficacy, and a more desirable safety profile compared to the individual components. nih.gov The this compound scaffold is an excellent candidate for the development of hybrid molecules.

Future research could involve conjugating this hydantoin core with other known bioactive moieties to create novel hybrid drugs. For example, linking it to a nitric oxide donor could result in a hybrid with both anti-inflammatory and vasodilatory properties. Similarly, creating a hybrid with a known cytotoxic agent could lead to a more targeted and potent anticancer drug. ekb.eg

| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Application | Synergistic Mechanism |

| Hydantoin-Combretastatin Hybrid | Combretastatin analogue | Cancer | Combines the cytotoxic activity of the hydantoin with the tubulin-binding properties of combretastatin. |

| Hydantoin-Chalcone Hybrid | Chalcone derivative | Inflammation, Cancer | Merges the anti-inflammatory and anti-proliferative effects of both scaffolds. |

| Hydantoin-Quinolone Hybrid | Quinolone moiety | Infectious Diseases | Potential for dual-action antimicrobial activity by targeting different bacterial pathways. |

Addressing Challenges in the Drug Discovery Pipeline for Hydantoin Derivatives

Despite their therapeutic promise, hydantoin derivatives face several challenges in the drug discovery pipeline. A significant hurdle is the potential for drug resistance to develop in cancer cells, which can limit the long-term efficacy of hydantoin-based anticancer agents. ekb.eg Overcoming this requires the development of strategies to circumvent resistance mechanisms, such as co-administration with other drugs or the design of MTDLs that target multiple pathways simultaneously.

Another challenge is ensuring the selectivity of hydantoin derivatives to minimize off-target effects and potential toxicity. nih.gov This necessitates rigorous preclinical testing and the use of advanced computational modeling to predict potential off-target interactions early in the development process. Furthermore, optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), is crucial for their successful clinical translation.

Translational Research Towards Preclinical and Clinical Investigations

The ultimate goal of any drug discovery program is the successful translation of a promising compound from the laboratory to the clinic. For this compound and its future analogues, this will require a systematic and rigorous preclinical development program. This includes comprehensive in vitro and in vivo studies to establish the efficacy and safety of the lead candidates.

Promising compounds would then need to advance to clinical trials, which are conducted in multiple phases to evaluate their safety, dosage, and effectiveness in human subjects. nih.gov While no specific preclinical or clinical data for this compound is currently available, the established clinical history of other hydantoin derivatives, such as the anticonvulsant phenytoin (B1677684), provides a valuable roadmap for the potential clinical development of this class of compounds. bepls.com The success of these future investigations will depend on a multidisciplinary approach that integrates rational drug design, thorough biological evaluation, and a clear understanding of the clinical needs.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.